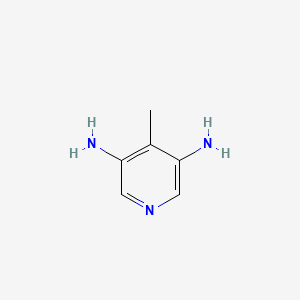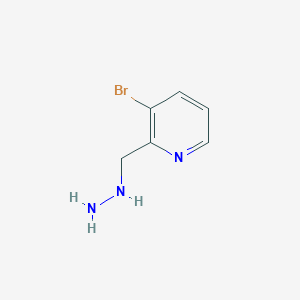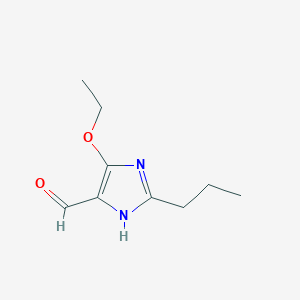![molecular formula C8H9ClINO B13030402 8-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13030402.png)
8-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a chemical compound belonging to the class of benzoxazines Benzoxazines are known for their diverse biological activities and synthetic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the iodination of 3,4-dihydro-2H-benzo[b][1,4]oxazine. The process can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually performed in an organic solvent such as chloroform or dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized benzoxazines.
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its structural similarity to biologically active benzoxazines. It may be explored for its anticancer, antibacterial, and antiviral properties. Additionally, it can be used in the design of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions. It may also find applications in the development of specialty chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets in biological systems. The iodine atom and the benzoxazine ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
- 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid
Comparison: Compared to its brominated analogs, 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride exhibits unique reactivity due to the presence of the iodine atom. Iodine is a larger and more polarizable atom than bromine, which can influence the compound’s chemical behavior and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological applications.
Propriétés
Formule moléculaire |
C8H9ClINO |
|---|---|
Poids moléculaire |
297.52 g/mol |
Nom IUPAC |
8-iodo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
InChI |
InChI=1S/C8H8INO.ClH/c9-6-2-1-3-7-8(6)11-5-4-10-7;/h1-3,10H,4-5H2;1H |
Clé InChI |
HVHSXCWYZZOXBP-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(N1)C=CC=C2I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


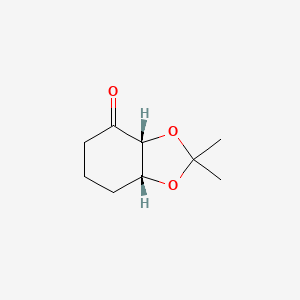
![Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13030327.png)


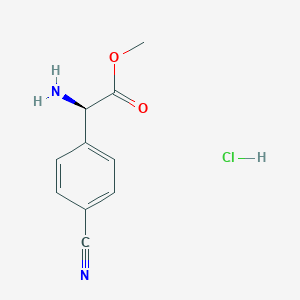

![3,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13030362.png)

